molecular formula C14H10F2O2 B6398335 2-Fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261948-96-2

2-Fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6398335
CAS No.: 1261948-96-2
M. Wt: 248.22 g/mol
InChI Key: VOKFRRJWCDSDRQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring

Properties

IUPAC Name

2-fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKFRRJWCDSDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689253
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-96-2
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

    Reduction: Formation of fluorinated alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)aniline

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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